molecular formula C10H18O3 B12592206 (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol CAS No. 648903-62-2

(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol

Cat. No.: B12592206
CAS No.: 648903-62-2
M. Wt: 186.25 g/mol
InChI Key: PCOPMRRLQSGMJF-SNVBAGLBSA-N
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Description

(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol is an organic compound with a complex structure featuring multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by reduction and protection-deprotection steps to introduce the hydroxyethyl and methylidene groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as microreactors and automated synthesis platforms can enhance efficiency and scalability. Purification steps, including crystallization and chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethylidene and methylidene groups to ethyl and methyl groups, respectively.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyethyl position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

648903-62-2

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(3R)-2-ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol

InChI

InChI=1S/C10H18O3/c1-3-9(7-13)10(4-5-11)8(2)6-12/h3,10-13H,2,4-7H2,1H3/t10-/m1/s1

InChI Key

PCOPMRRLQSGMJF-SNVBAGLBSA-N

Isomeric SMILES

CC=C(CO)[C@H](CCO)C(=C)CO

Canonical SMILES

CC=C(CO)C(CCO)C(=C)CO

Origin of Product

United States

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